6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol
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Overview
Description
6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a complex organic compound with the molecular formula C13H10BrCl2NO This compound is characterized by the presence of bromine, chlorine, and a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methylquinoline, followed by the introduction of the 3,3-dichloroprop-2-en-1-yl group through a substitution reaction. The final step involves the formation of the quinolin-4-ol moiety under specific reaction conditions, such as the use of a strong base and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methylquinolin-4-ol: Lacks the 3,3-dichloroprop-2-en-1-yl group, resulting in different chemical properties and reactivity.
3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol:
Uniqueness
6-bromo-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms, as well as the quinoline core structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c1-7-9(3-5-12(15)16)13(18)10-6-8(14)2-4-11(10)17-7/h2,4-6H,3H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBKYFEXRUTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358709 |
Source
|
Record name | ZINC04730359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-80-2 |
Source
|
Record name | ZINC04730359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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